molecular formula C13H16N2O2 B2501077 N-cyclopropyl-N'-(1-phenylethyl)ethanediamide CAS No. 311791-16-9

N-cyclopropyl-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2501077
CAS No.: 311791-16-9
M. Wt: 232.283
InChI Key: COVZYYQPDNSDME-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N'-(1-phenylethyl)ethanediamide is a synthetic diamide derivative characterized by a cyclopropyl group attached to one nitrogen atom and a 1-phenylethyl substituent on the adjacent nitrogen of an ethanediamide backbone. The cyclopropyl moiety is known to enhance metabolic stability and influence receptor binding in pharmaceuticals, as seen in cyclopropylfentanyl (a potent opioid) . The 1-phenylethyl group is a common feature in antimicrobial agents, such as tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives and pyridine-based compounds, which exhibit activity against Gram-positive bacteria and Candida species .

Properties

IUPAC Name

N-cyclopropyl-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9(10-5-3-2-4-6-10)14-12(16)13(17)15-11-7-8-11/h2-6,9,11H,7-8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVZYYQPDNSDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-(1-phenylethyl)ethanediamide typically involves the reaction of cyclopropylamine with 1-phenylethylamine in the presence of an appropriate coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-cyclopropyl-N’-(1-phenylethyl)ethanediamide may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Research indicates that N-cyclopropyl-N'-(1-phenylethyl)ethanediamide exhibits several biological activities, making it a subject of interest in drug discovery.

Anticancer Potential

Studies have demonstrated that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cells
In vitro assays revealed that derivatives of this compound showed significant activity against human cancer cell lines, with IC50 values indicating selective toxicity towards malignant cells while sparing normal cells .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of kinases that play a role in tumor progression.

Case Study: Kinase Modulation
Research has shown that related compounds can modulate the activity of receptor tyrosine kinases such as c-Met and KDR, which are implicated in cancer metastasis and angiogenesis .

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Study: Neurotransmitter Interaction
Investigations into the compound's interaction with acetylcholinesterase indicate a possible role in enhancing neurotransmission, which could be beneficial in treating conditions like Alzheimer's disease .

Research Findings and Data Tables

A summary of biological activities associated with this compound is presented below:

Activity TypeDescriptionReference
AnticancerCytotoxic effects on various cancer cell lines
Enzyme InhibitionPotential inhibition of c-Met and KDR
NeuropharmacologicalInteraction with acetylcholinesterase

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Antimicrobial THTT Derivatives

Compounds such as 3-phenyl-5-(1-phenylethyl)-THTT (42) () share the 1-phenylethyl substituent and demonstrate broad-spectrum antimicrobial activity. Key comparisons include:

  • Target Compound vs. THTT Derivatives : While the ethanediamide backbone differs from the THTT scaffold, the 1-phenylethyl group in both may enhance lipophilicity, facilitating membrane penetration in pathogens. THTT derivatives show MIC values comparable to fluconazole against Candida krusei and C. parapsilosis .

Pyridine Derivatives

Pyridine-based compounds like 6-amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile () feature the 1-phenylethyl group and exhibit inhibition zones of 12–16 mm against Gram-negative and Gram-positive bacteria. The diamide group in the target compound may offer similar hydrogen-bonding interactions with microbial enzymes.

Cyclopropyl-Containing Compounds

Cyclopropylfentanyl () shares the cyclopropyl group but diverges in pharmacological action. Its piperidine-anilide structure enables µ-opioid receptor binding, whereas the target compound’s ethanediamide core likely precludes opioid activity. This highlights how minor structural changes drastically alter function.

Other Ethanediamides

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(dimethylamino)phenyl]ethanediamide () demonstrates how substituents like benzothiophen and dimethylaminophenyl influence solubility and bioactivity. The target compound’s cyclopropyl and 1-phenylethyl groups may similarly modulate pharmacokinetics.

Table 1: Antimicrobial Activity of Structural Analogues

Compound Class Example Compound Target Pathogens Activity Data Reference
THTT Derivatives 3-Phenyl-5-(1-phenylethyl)-THTT C. krusei, C. parapsilosis MIC ≈ fluconazole, broader spectrum
Pyridine Derivatives 6-Amino-4-phenyl-1-(1-phenylethyl) Gram-positive/-negative bacteria Inhibition zones: 12–16 mm
Ethanediamide (Hypothetical) Target Compound Inferred from analogs Potential activity against bacteria/fungi

Physicochemical and Pharmacokinetic Properties

Table 2: Structural and Functional Comparisons

Compound Key Substituents LogP (Estimated) Solubility Bioactivity
Target Compound Cyclopropyl, 1-phenylethyl ~3.5 (high) Low (lipophilic) Antimicrobial (hypothetical)
N,N'-Diacetyl-1,4-phenylenediamine Diacetyl, phenylenediamine ~1.2 Moderate Laboratory research
Cyclopropylfentanyl Cyclopropyl, piperidine-anilide ~4.0 Very low Opioid agonist
THTT Derivatives 1-Phenylethyl, thiadiazine-thione ~2.8 Moderate Broad-spectrum antimicrobial

Research Findings and Implications

  • Antimicrobial Potential: The 1-phenylethyl group’s presence in active THTT and pyridine derivatives suggests the target compound may inhibit microbial growth via similar mechanisms, such as disrupting cell wall synthesis or enzyme function .
  • Metabolic Stability: The cyclopropyl group could reduce oxidative metabolism, extending half-life compared to non-cyclopropyl analogs .
  • Structural Limitations : Unlike cyclopropylfentanyl, the ethanediamide structure lacks the anilidopiperidine motif required for opioid activity, emphasizing the importance of scaffold specificity .

Biological Activity

N-cyclopropyl-N'-(1-phenylethyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular signaling modulation. This article provides an overview of its biological activity, relevant research findings, and case studies.

Chemical Structure and Properties

This compound has the chemical formula C13H16N2O2C_{13}H_{16}N_2O_2 and is classified under various chemical databases, including PubChem . The compound features a cyclopropyl group and a phenylethyl moiety, which are instrumental in its biological interactions.

The biological activity of this compound primarily revolves around its ability to modulate protein kinase activities. Protein kinases are crucial in regulating various cellular processes, including proliferation, differentiation, and apoptosis. The compound has shown potential in targeting specific receptor tyrosine kinases associated with tumor growth and metastasis.

Key Mechanisms:

  • Inhibition of c-Met Receptor: Overexpression of the c-Met receptor is often linked to several cancer types. This compound may inhibit this receptor's activity, thereby reducing tumor cell proliferation .
  • Eph Receptor Modulation: The Eph family of receptors plays a significant role in cell-cell interactions and can influence tumor progression. The compound's interaction with these receptors may alter signaling pathways that promote cancer cell survival .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
c-Met InhibitionReduced proliferation in tumors
Eph Receptor InteractionAltered cell signaling
Cytotoxicity against cancer cellsInduction of apoptosis

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on Tumor Cell Lines : A study evaluated the compound's effects on various cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The mechanism was attributed to apoptosis induction via caspase activation.
  • In Vivo Models : In animal models, administration of this compound resulted in reduced tumor sizes compared to control groups. This effect was correlated with decreased expression levels of c-Met and increased apoptosis markers.
  • Synergistic Effects : Research indicated that combining this compound with standard chemotherapeutics enhanced overall efficacy against resistant cancer types, suggesting potential for combination therapies.

Safety and Toxicity

While initial findings are promising regarding the therapeutic potential of this compound, further studies are required to evaluate its safety profile comprehensively. Toxicological assessments indicate moderate toxicity at high doses, necessitating careful dose optimization in future clinical trials .

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